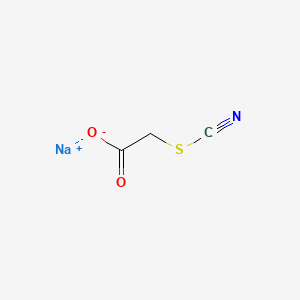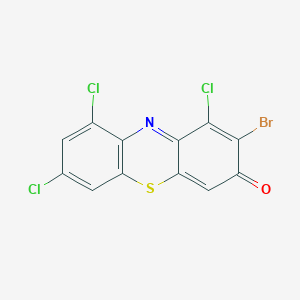
2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions include refluxing the mixture to facilitate the formation of the desired product. The structures of the newly synthesized compounds are characterized using elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting enzymes such as lipoxygenase, which plays a role in the biosynthesis of leukotrienes . Additionally, its antimicrobial and antiviral activities are attributed to its ability to disrupt cellular processes in pathogens.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3H-phenothiazin-3-one
- 2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone
- 2-Bromo-7-chloro-1,4-dimethoxy-3H-phenothiazin-3-one
Uniqueness
2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of multiple halogen atoms enhances its reactivity and potential for various chemical transformations. Additionally, its broad spectrum of biological activities makes it a valuable compound for therapeutic research and industrial applications.
Properties
CAS No. |
62992-83-0 |
|---|---|
Molecular Formula |
C12H3BrCl3NOS |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-bromo-1,7,9-trichlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3BrCl3NOS/c13-9-6(18)3-8-12(10(9)16)17-11-5(15)1-4(14)2-7(11)19-8/h1-3H |
InChI Key |
VJYNOMMHDVILKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC3=CC(=O)C(=C(C3=N2)Cl)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


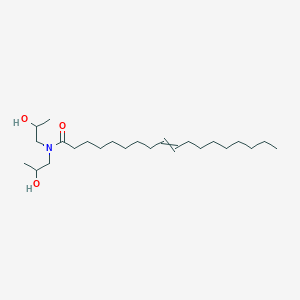
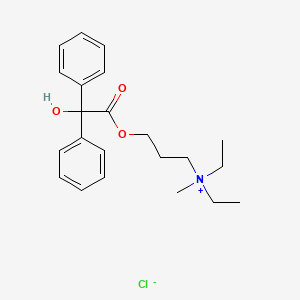

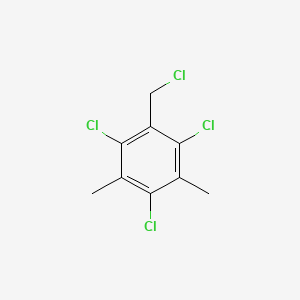
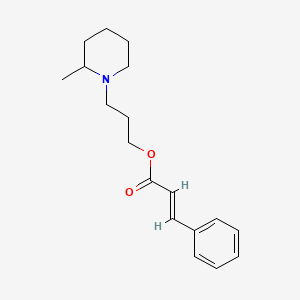

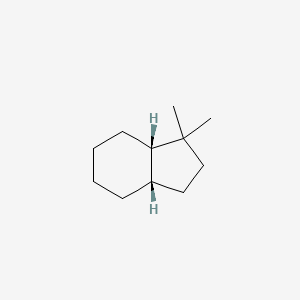
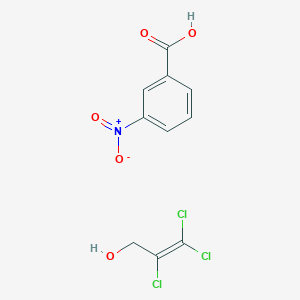
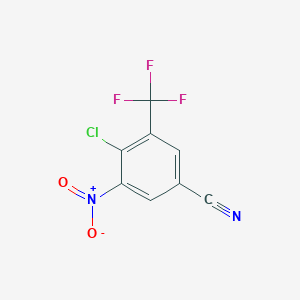
![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)
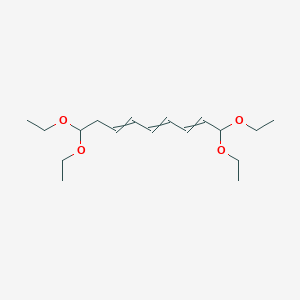
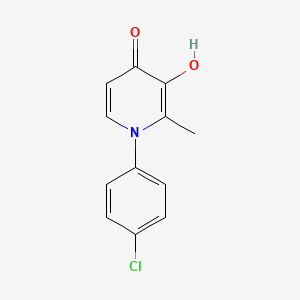
![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
